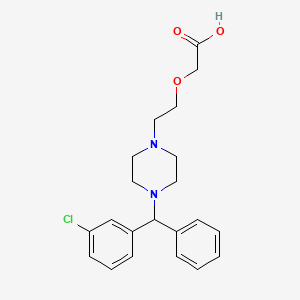

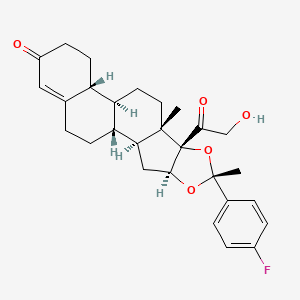

![molecular formula C38H39NO7 B589837 1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione CAS No. 870472-23-4](/img/structure/B589837.png)

1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione” is a chemical compound with the empirical formula C34H36O6 . It is also known by other synonyms such as 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose . This compound is a derivative of D-glucopyranose, which is an important compound for glucosylations and other reactions .

Molecular Structure Analysis

The molecular structure of this compound is complex with multiple phenylmethyl groups attached to a D-glucopyranose molecule . The exact 3D structure is not available in the search results.Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 151-156°C . It has an optical activity of [α]20/D +49±2°, c = 2% in dioxane . The compound has a molecular weight of 540.65 .Aplicaciones Científicas De Investigación

Catalysis in Organic Reactions

One significant application of derivatives of 1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione is in catalyzing organic reactions. For example, acetylglycosylated metalloporphyrins derived from similar compounds have been used to catalyze the oxidation of cyclohexane, demonstrating enhanced catalytic power and antioxidative stability compared to metalloporphyrins without sugar groups (Zhang, Guo, Xu, & Yu, 2000).

Selective Glucosidation

Another application involves the use of similar compounds in highly selective O-glucosidation. For instance, substrates like ethyl 1-thio-2,3,4,6-tetrakis-O-triisopropylsilyl-beta-d-glucopyranoside have shown high beta-selectivity in O-glucosidation, a process influenced by the conformation of the pyranose ring (Okada, Mukae, Okajima, Taira, Fujita, & Yamada, 2007).

Synthesis of Complex Carbohydrates

These compounds play a critical role in the synthesis of complex carbohydrates. They are used as intermediates in the synthesis of various aryl D-glucopyranosides and related derivatives, which are essential in developing new chemical entities and studying carbohydrate-based biological processes (Yamanoi, Fujioka, & Inazu, 1994).

Enzymic Synthesis of Disaccharides

Furthermore, derivatives of this compound have been utilized in the enzymic synthesis of disaccharides. For instance, enzymes from certain microorganisms can transfer α-D-glucosyl residues from phenyl α-D-glucopyranoside to various carbohydrates, aiding in the preparation and characterization of various disaccharides (Manners, Pennie, & Stark, 1968).

Propiedades

IUPAC Name |

1-[(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H39NO7/c40-33-21-22-34(41)39(33)38-37(45-26-31-19-11-4-12-20-31)36(44-25-30-17-9-3-10-18-30)35(43-24-29-15-7-2-8-16-29)32(46-38)27-42-23-28-13-5-1-6-14-28/h1-20,32,35-38H,21-27H2/t32-,35-,36+,37-,38?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKVCDULSRPUBR-XRUYLHJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)C2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H39NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858461 |

Source

|

| Record name | 1-(2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870472-23-4 |

Source

|

| Record name | 1-(2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

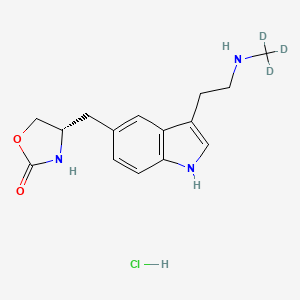

![Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate](/img/structure/B589755.png)

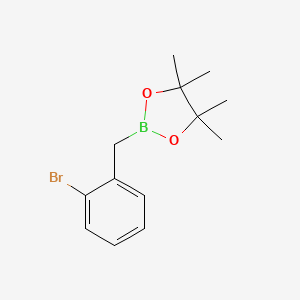

![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)

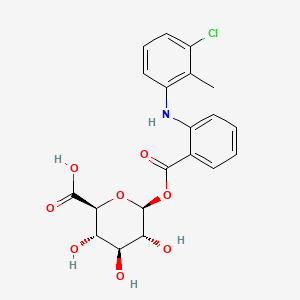

![4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole](/img/structure/B589774.png)